molecular formula C17H19ClN4O2S B2665619 5-((3-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-10-6

5-((3-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2665619
CAS No.: 898346-10-6
M. Wt: 378.88
InChI Key: SFEUKLVAHLFRHY-UHFFFAOYSA-N
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Description

The compound “5-((3-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It has a molecular formula of C16H17ClN4O2S and an average mass of 364.850 Da . It belongs to the class of compounds known as 1,2,4-triazoles, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research into compounds structurally related to "5-((3-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol" has shown significant antimicrobial activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activities, finding some compounds to possess good or moderate activities against various microorganisms (Bektaş et al., 2010).

Novel Routes to Heterocyclic Compounds

Research by Emayan et al. (1997) explored new synthetic routes to produce benzothiophenes, isothiazoles, and 1,2,3-dithiazoles, utilizing reactions with morpholine to synthesize novel isothiazole compounds (Emayan et al., 1997).

Neurokinin-1 Receptor Antagonist Development

A study by Harrison et al. (2001) identified an orally active, water-soluble neurokinin-1 receptor antagonist, demonstrating the compound's effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, showcasing the therapeutic potential of related compounds (Harrison et al., 2001).

Spectroscopic and Theoretical Studies

Kuruvilla et al. (2018) conducted vibrational spectroscopic (FT-IR, FT-Raman) and quantum mechanical studies on a structurally related compound, providing insights into its spectroscopic properties and theoretical molecular geometry, which could inform the development of compounds with biological activity (Kuruvilla et al., 2018).

Antimicrobial Evaluation

Rahimizadeh et al. (2011) synthesized and evaluated the antibacterial properties of thiazolo[4,5-d]pyrimidines, indicating the potential of such compounds, including those structurally similar to "this compound," for use in antibacterial applications (Rahimizadeh et al., 2011).

Properties

IUPAC Name

5-[(3-chlorophenyl)-morpholin-4-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c1-2-13-19-17-22(20-13)16(23)15(25-17)14(21-6-8-24-9-7-21)11-4-3-5-12(18)10-11/h3-5,10,14,23H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEUKLVAHLFRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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